(E)-3-(3-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile
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Overview
Description
(E)-3-(3-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound characterized by the presence of both fluorine and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between 3-fluorobenzaldehyde and 4-nitrobenzyl cyanide in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: (E)-3-(3-fluorophenyl)-2-(4-aminophenyl)prop-2-enenitrile.
Substitution: Products depend on the nucleophile used, e.g., (E)-3-(3-aminophenyl)-2-(4-nitrophenyl)prop-2-enenitrile.
Scientific Research Applications
(E)-3-(3-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex materials.
Biological Studies: It can serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of (E)-3-(3-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and fluorine groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3-chlorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile
- (E)-3-(3-bromophenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Uniqueness
(E)-3-(3-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile is unique due to the presence of the fluorine atom, which can significantly affect its chemical reactivity and biological activity compared to its chloro and bromo analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and its ability to form strong interactions with biological targets.
Properties
IUPAC Name |
(E)-3-(3-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-14-3-1-2-11(9-14)8-13(10-17)12-4-6-15(7-5-12)18(19)20/h1-9H/b13-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPKWBVYOCDINT-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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